1,3,2-Dioxathiolane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4745-43-1 |
|---|---|
Molecular Formula |
C2H4O2S |
Molecular Weight |
92.12 g/mol |
IUPAC Name |
1,3,2-dioxathiolane |
InChI |
InChI=1S/C2H4O2S/c1-2-4-5-3-1/h1-2H2 |
InChI Key |
QGVDSWMSHDZOMW-UHFFFAOYSA-N |
Canonical SMILES |
C1COSO1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,2 Dioxathiolane and Its Derivatives
Conventional Batch Synthesis Approaches
Traditional batch synthesis methods for 1,3,2-dioxathiolane 2,2-dioxide have been widely employed, though they can present challenges related to heat management and product yield. rsc.orgrsc.org
Cyclization of Diols with Sulfur Trioxide
One of the primary methods for synthesizing this compound 2,2-dioxide involves the direct cyclization of a 1,2-diol, such as ethylene (B1197577) glycol, with sulfur trioxide (SO₃). This reaction needs to be conducted under controlled, anhydrous conditions to prevent unwanted side reactions. A typical procedure involves using sulfur trioxide in a solvent like dichloromethane (B109758) at a reduced temperature, often between 0–5°C, to manage the exothermic nature of the reaction and minimize the formation of byproducts. Similarly, derivatives can be synthesized; for instance, 4-trifluoromethyl-1,3,2-dioxathiolane 2,2-dioxide is produced by reacting 3,3,3-trifluoropropylene oxide with sulfur trioxide in dichloromethane at temperatures below -10°C. vulcanchem.com
Influence of Catalysts and Reaction Conditions in Batch Processes
In batch synthesis, particularly in the two-step oxidation method, the choice of catalyst and reaction conditions significantly impacts the reaction's efficiency and yield. Ruthenium-based catalysts, such as ruthenium(III) chloride (RuCl₃) and ruthenium dioxide (RuO₂), are commonly employed to facilitate the oxidation of cyclic sulfites. acs.orgcip.com.cnpsu.edu
The optimization of reaction parameters is crucial. For instance, in the synthesis of this compound-2,2-dioxide using ethylene glycol and thionyl chloride followed by oxidation, the optimal conditions were found to be a molar ratio of thionyl chloride to ethylene glycol of 1.2:1, a reaction temperature of 40°C, and a reaction time of 60 minutes when using sodium periodate (B1199274) as the oxidant and ruthenium(III) chloride as the catalyst. cip.com.cn Under these conditions, a yield of 81.25% was achieved. cip.com.cn The concentration of the catalyst and the amount of oxidant are also critical factors that are carefully controlled to maximize the product yield. cip.com.cn
| Parameter | Optimal Condition | Reference |
| Molar Ratio (Thionyl Chloride:Ethylene Glycol) | 1.2:1 | cip.com.cn |
| Oxidant | Sodium Periodate | cip.com.cn |
| Catalyst | Ruthenium(III) Chloride | cip.com.cn |
| Reaction Temperature | 40°C | cip.com.cn |
| Reaction Time | 60 min | cip.com.cn |
| Product Yield | 81.25% | cip.com.cn |
Advanced Continuous Flow Synthesis Techniques
To overcome the limitations of batch processing, such as poor heat transfer and potential safety hazards associated with the highly exothermic nature of the synthesis, advanced continuous flow techniques have been developed. rsc.orgrsc.org
Microreactor-Based Synthesis for Enhanced Efficiency and Safety
Microreactors offer significant advantages for the synthesis of this compound 2,2-dioxide due to their high surface-area-to-volume ratio, which allows for superior heat and mass transfer. rsc.orgfigshare.com This enhanced control over reaction conditions leads to improved product yields and greater safety. rsc.orgrsc.org Continuous flow systems, often utilizing micro-packed bed reactors, have been designed to improve the synthesis process. figshare.com For example, a micropacked bed reactor loaded with TS-1 (titanium silicalite-1) particles has been used to enhance the efficiency of the heterogeneous oxidation of ethyl sulfite (B76179) with hydrogen peroxide. figshare.com This approach has shown significant potential for the green and efficient industrial preparation of this compound 2,2-dioxide. figshare.com
Optimization of Process Parameters in Continuous Flow Systems
The efficiency of continuous flow synthesis is highly dependent on the optimization of various process parameters. These include reaction temperature, catalyst concentration, the molar ratio of reactants, flow rates of the continuous and dispersed phases, and residence time. rsc.orgrsc.org
In a study using a microreactor for the oxidation of ethyl sulfite with sodium hypochlorite (B82951) catalyzed by RuCl₃, the optimal conditions were determined to be a temperature of 14.73 °C, a catalyst concentration of 0.5 g/L, a molar ratio of NaClO to ethyl sulfite of 1.81, a continuous to dispersed phase flow rate ratio of 0.6, and a total flow rate of 2 mL/min. rsc.org This resulted in a residence time of 117.75 seconds and a high yield of 92.22%, which was significantly better than the 85.93% yield obtained in a traditional batch reactor under the same optimal conditions. rsc.org
Another study utilizing a fixed-bed reactor with a TS-1 catalyst and hydrogen peroxide as the oxidant achieved a conversion rate of up to 99.5% and a selectivity of 99.1% for this compound 2,2-dioxide. acs.org The optimized conditions for this system included specific temperature gradients, a molar ratio of H₂O₂ to substrate of 1.05:1, and a liquid hourly space velocity of 0.6 h⁻¹. acs.org
| Parameter | Optimal Value | Reference |
| Temperature | 14.73 °C | rsc.org |
| Catalyst Concentration (RuCl₃) | 0.5 g/L | rsc.org |
| Molar Ratio (NaClO/Ethyl Sulfite) | 1.81 | rsc.org |
| Flow Rate Ratio (Continuous/Dispersed) | 0.6 | rsc.org |
| Total Flow Rate | 2 mL/min | rsc.org |
| Residence Time | 117.75 s | rsc.org |
| Yield (Microreactor) | 92.22% | rsc.org |
| Yield (Batch Reactor) | 85.93% | rsc.org |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound derivatives, such as this compound 2,2-dioxide (DTD), is pivotal for developing environmentally benign and efficient industrial processes. acs.orgfigshare.com Traditional methods often suffer from drawbacks that newer, greener alternatives aim to overcome. acs.orgfigshare.com Key aspects of this green transition include the use of safer oxidants and the optimization of reaction systems to enhance efficiency and minimize waste. nih.govdoria.fi
Utilization of Hydrogen Peroxide with Heterogeneous Catalysts (e.g., TS-1)
A significant advancement in the green synthesis of cyclic sulfates like DTD is the replacement of conventional oxidants with hydrogen peroxide (H₂O₂). acs.orgfigshare.com H₂O₂ is considered a green oxidant because its primary byproduct is water. doria.fimdpi.com This approach is often paired with a heterogeneous catalyst, titanium silicalite-1 (TS-1), a type of zeolite catalyst known for its effectiveness in selective oxidation reactions. nih.gov
The hydrogen peroxide/TS-1 oxidation method is an environmentally cleaner alternative to older processes, such as those using sodium hypochlorite/ruthenium trichloride. acs.orgfigshare.com However, initial implementations of the H₂O₂/TS-1 system for DTD synthesis were hampered by long reaction times, low selectivity, and issues with catalyst deactivation. acs.orgfigshare.com
To address these limitations, research has focused on process optimization through advanced reactor technology. The use of a micropacked bed reactor loaded with TS-1 particles in a continuous flow system has been shown to significantly enhance heat and mass transfer efficiency. acs.orgfigshare.com This approach led to a substantial improvement in the synthesis of DTD, achieving a high isolated yield with reduced oxidant consumption and shorter reaction times. acs.orgfigshare.com
Table 1: Optimized DTD Synthesis in a Continuous Flow Microreactor System
| Parameter | Finding |
|---|---|
| Catalyst | Titanium Silicalite-1 (TS-1) |
| Oxidant | Hydrogen Peroxide (H₂O₂) |
| System | Continuous flow micropacked bed reactor |
| Solvent | Acetone (B3395972) (found to be superior to water) acs.orgfigshare.com |
| Extraction Solvent | Toluene |
| Isolated Yield | 89.3% acs.orgfigshare.com |
This microreaction system demonstrates the potential for making the H₂O₂/TS-1 method a viable and efficient industrial process for producing this compound derivatives. acs.orgfigshare.com
Solvent Selection and Green Solvents in Dioxathiolane Synthesis
Solvent selection is a critical parameter that strongly influences the efficacy of catalytic oxidation systems, including the synthesis of this compound derivatives. acs.orgresearchgate.net The catalytic performance of titanosilicates like TS-1 with hydrogen peroxide is highly dependent on the solvent used. researchgate.net
In the synthesis of DTD using the H₂O₂/TS-1 system, acetone proved to be a more effective solvent than water. acs.orgfigshare.com The choice of acetone was crucial for stabilizing a key peroxide intermediate, which is essential for the reaction's success. acs.orgfigshare.com The role of the solvent extends beyond simple dissolution; it can participate in the activation of H₂O₂ by mediating proton transfer, which is fundamental to the formation of the active Ti-OOH species. researchgate.net
From a green chemistry perspective, the ideal solvent should not only optimize the reaction but also have a favorable environmental, health, and safety profile. whiterose.ac.uk Many traditional organic solvents, such as chlorinated hydrocarbons and some dipolar aprotic solvents (e.g., DMF, NMP), are being phased out due to toxicity concerns. whiterose.ac.uk Green solvent selection guides recommend alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and tert-butyl methyl ether (TBME) as preferable substitutes for ethers like THF. whiterose.ac.uk While acetone is effective in DTD synthesis, ongoing research seeks solvents that are both high-performing and environmentally benign. acs.orgherokuapp.com
Table 2: General Comparison of Selected Solvents based on Green Chemistry Principles
| Solvent | Classification | Key Green Chemistry Considerations |
|---|---|---|
| Water | Green | Benign, but can be less effective for certain non-polar substrates or intermediates. acs.org |
| Acetone | Recommended/Usable | Effective for DTD synthesis; relatively low toxicity but is a volatile organic compound (VOC). acs.orgherokuapp.com |
| Toluene | Usable with restrictions | Effective for extraction but has health and environmental concerns. whiterose.ac.uk |
| N,N-Dimethylformamide (DMF) | Hazardous | High boiling point, but flagged for reproductive toxicity. whiterose.ac.uk |
| Dichloromethane (DCM) | Hazardous | Effective solvent but is a suspected carcinogen with high emissions potential. whiterose.ac.uk |
Asymmetric and Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of optically pure compounds is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications. scielo.org.mxnih.gov Chiral this compound derivatives are valuable synthons, and their creation often relies on the stereocontrolled synthesis of their precursors, chiral 1,2-diols and 1,3-diols. nih.govnih.gov
A key strategy involves substrate-controlled asymmetric induction, where the chirality of the starting material directs the stereochemical outcome of the reaction. nih.gov One reported methodology details the asymmetric synthesis of syn-1,3-diol derivatives through a one-pot diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols. nih.gov This reaction proceeds with high diastereoselectivity and excellent enantiomeric excess, effectively transferring the chirality from the starting alcohol to the product. nih.gov The resulting chiral bromocarbonates are versatile building blocks that can be converted to the corresponding chiral diols, which are immediate precursors to chiral this compound derivatives. nih.gov
This method was successfully applied on a pilot-plant scale for the synthesis of precursors to statin drugs, demonstrating its practical utility. nih.gov
Table 3: Diastereoselective Synthesis of a Chiral syn-1,3-Diol Precursor
| Parameter | Details | Reference |
|---|---|---|
| Starting Material | Chiral homoallylic alcohol | nih.gov |
| Reaction Type | One-pot CO₂ fixation / bromocyclization | nih.gov |
| Reagents | ᵗBuOCl, NaBr, CO₂ | nih.gov |
| Product | Chiral bromocarbonate (syn-1,3-diol derivative) | nih.gov |
| Yield | 76% (after crystallization) | nih.gov |
| Enantiomeric Excess (ee) | >99% | nih.gov |
| Diastereomeric Ratio (dr) | >19:1 | nih.gov |
Other established methods for generating chiral diols, which can serve as precursors, include the osmium-catalyzed asymmetric dihydroxylation of olefins, which often employs chiral ligands derived from cinchona alkaloids to induce stereoselectivity. acs.org These approaches underscore the importance of catalytic and substrate-controlled methods in accessing enantiomerically pure building blocks for more complex chiral molecules, including this compound derivatives. nih.govacs.org
Reactivity and Mechanistic Investigations of 1,3,2 Dioxathiolane
Ring-Opening Reactions
Ring-opening reactions are a cornerstone of 1,3,2-dioxathiolane 2,2-dioxide chemistry, providing pathways to a variety of functionalized molecules. These reactions can be initiated by nucleophiles or mediated by acids, each following distinct mechanistic routes. The inherent strain in the five-membered ring is a significant driving force for these transformations.
Nucleophilic Ring-Opening Pathways
The this compound 2,2-dioxide ring is highly susceptible to nucleophilic attack due to the electrophilic character of the sulfur atom and the carbon atoms adjacent to the oxygen atoms. evitachem.com The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. vulcanchem.comlibretexts.org In this concerted, single-step process, the nucleophile attacks an electrophilic carbon atom from the backside, leading to the simultaneous breaking of a carbon-oxygen bond and an inversion of stereochemical configuration at the reaction center. libretexts.org
The significant ring strain within the five-membered sulfate (B86663) ring accelerates this process. A wide array of nucleophiles, including amines, alcohols, and thiols, can initiate the ring-opening, cleaving the S-O bond to yield various derivatives. vulcanchem.com The regioselectivity of the nucleophilic attack can be influenced by both steric and electronic factors of substituents on the ring. researchgate.net Polar aprotic solvents are known to enhance regioselectivity in these reactions by stabilizing the transition states. For instance, the reaction of cyclic sulfates with nucleophiles like phenoxide can be highly regiospecific. researchgate.net
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Product Type | Example Product | Reference |
|---|---|---|---|
| Amines | Sulfated ethanolamine (B43304) derivatives | N-benzyl-2-sulfooxyethylamine | |
| Alcohols | Sulfated ethers | Methyl sulfated ethylene (B1197577) glycol | |
| Fatty Acids / Amines | Acyl- or amino-sulfoglucopyranosides | Methyl 6-O-acyl-4-sulfoglucopyranosides | researchgate.net |
Acid-Mediated Hydrolysis Mechanisms
This compound 2,2-dioxide is sensitive to moisture and undergoes exothermic hydrolysis in the presence of acid. The mechanism of acid-mediated hydrolysis is analogous to the well-understood acid-catalyzed ring-opening of epoxides. testbook.combyjus.comlibretexts.org The reaction is initiated by the protonation of one of the ring's oxygen atoms by the acid catalyst, which creates a good leaving group. testbook.comlibretexts.org
Following protonation, a nucleophilic water molecule attacks one of the electrophilic carbon atoms of the ring. libretexts.org This process can be described as a hybrid between an SN1 and SN2 mechanism. testbook.combyjus.com The carbon-oxygen bond begins to break, leading to a buildup of partial positive charge on the carbon atom. libretexts.org Before a full carbocation can form, the water molecule attacks from the backside, leading to the opening of the ring. testbook.combyjus.com A final deprotonation step regenerates the acid catalyst and yields the final product, typically a 1,2-diol (such as ethylene glycol) and sulfuric acid. testbook.comlibretexts.org In cases of asymmetric rings, the nucleophilic attack preferentially occurs at the more substituted carbon. testbook.comlibretexts.org
Formation of Sulfonated Derivatives
The formation of sulfonated derivatives is a direct and synthetically useful outcome of the nucleophilic ring-opening of this compound 2,2-dioxide. vulcanchem.com As detailed in section 3.1.1, when nucleophiles such as alcohols or amines attack the ring, the reaction results in the formation of a new bond between the nucleophile and a carbon atom of the original ring, while the sulfate group remains attached to the other carbon via an oxygen atom. vulcanchem.com
This process effectively transfers the sulfate moiety to the attacking nucleophile, creating a range of sulfated organic molecules. For example, reaction with an alcohol produces a sulfated ether, while reaction with an amine yields a sulfated amine derivative. In a specific application, the nucleophilic displacement of a cyclic sulfate derived from methyl α-D-glucopyranoside with fatty acids or amines leads to the formation of methyl 6-O-acyl- or 6-amino-6-deoxy-4-sulfoglucopyranosides, respectively, in high yields. researchgate.net These reactions highlight the role of this compound 2,2-dioxide and its derivatives as powerful reagents for introducing sulfate groups into various molecular architectures.
Redox Chemistry of the this compound Ring System
The sulfur atom in the this compound ring can exist in different oxidation states, primarily as a sulfite (B76179) (S(IV)) in this compound 2-oxide or as a sulfate (S(VI)) in this compound 2,2-dioxide. This allows the ring system to participate in both oxidation and reduction reactions.
Oxidation Reactions and Products
The oxidation of the this compound ring system typically refers to the conversion of the cyclic sulfite (this compound 2-oxide, also known as ethylene sulfite) to the corresponding cyclic sulfate (this compound 2,2-dioxide). acs.orgfigshare.com This oxidation is a key step in the synthesis of the highly reactive cyclic sulfate. evitachem.com
Various oxidizing agents can be employed for this transformation. smolecule.com A common laboratory and industrial method involves using hydrogen peroxide (H₂O₂) as the oxidant in the presence of a catalyst. acs.orgfigshare.com Recent research has focused on developing more efficient and environmentally friendly continuous-flow processes using microreactors. figshare.com One such system employs a fixed-bed reactor with a Titanium Silicalite-1 (TS-1) catalyst to achieve high conversion and selectivity. acs.org
Table 2: Conditions for Oxidation of Ethylene Sulfite to this compound 2,2-Dioxide
| System Type | Catalyst | Oxidant | Solvent | Key Parameters | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|
| Fixed-Bed Reactor | Spherical TS-1 | H₂O₂ (30 wt%) | Dimethyl carbonate | Temp: 5-10°C; Molar Ratio (H₂O₂:Substrate): 1.05:1 | 99.5% Conversion, 96% Yield | acs.org |
| Microreactor | TS-1 Particles | Hydrogen Peroxide | Acetone (B3395972) | Residence Time: 117.75 s; Temp: 14.7°C | 89.3% Isolated Yield | figshare.com |
Reduction Reactions and Pathways
This compound 2,2-dioxide exhibits strong tendencies to undergo reduction, which often leads to ring-opening. evitachem.com Chemical reduction can be achieved using standard reducing agents like sodium borohydride, with reactions potentially producing thiol compounds. smolecule.com
Substitution Reactions Involving this compound
This compound 2,2-dioxide, also known as ethylene sulfate, is a cyclic sulfate ester characterized by a five-membered ring structure. cymitquimica.com This configuration contains electrophilic sites that make it susceptible to nucleophilic substitution reactions. evitachem.com The strained ring structure contributes to its high reactivity towards various nucleophiles. vulcanchem.com
The primary mechanism for substitution is through ring-opening reactions, which can proceed via a nucleophilic substitution (SN2) pathway. vulcanchem.com In these reactions, nucleophiles such as amines, alcohols, or thiols can attack the molecule, leading to the cleavage of a sulfur-oxygen (S-O) bond and the formation of sulfonic acid derivatives. vulcanchem.com The presence of the dioxathiolane functionality allows for reactivity in these transformations, making the compound a useful intermediate in organic synthesis. cymitquimica.com For instance, in alkaline solutions, saponification occurs, which involves the cleavage of the carbon-oxygen bond, with sulfur-oxygen fission also being detected to a lesser extent. researchgate.net
Mechanistic Aspects of this compound Decomposition
In the context of non-aqueous electrolyte systems for batteries, this compound 2,2-dioxide (DTD) functions as a crucial film-forming additive. iaea.orgresearchgate.net The fundamental mechanism involves its electrochemical decomposition on the surface of both the anode and the cathode during the initial charging cycles. researchgate.netoaepublish.com This decomposition is preferential, occurring at a higher potential than the decomposition of the bulk electrolyte solvents like propylene (B89431) carbonate (PC) or ethylene carbonate (EC). iaea.orgresearchgate.net
On the anode, the reductive decomposition of DTD contributes to the formation of a stable and ionically conductive solid electrolyte interphase (SEI). researchgate.net This SEI layer acts as a physical barrier, preventing further electrolyte decomposition and the co-intercalation of solvent molecules into the graphite (B72142) structure, which can cause exfoliation. iaea.orgoaepublish.com By modifying the electrode-electrolyte interface, DTD helps to suppress the growth of lithium or potassium dendrites and reduces the generation of "dead lithium".
The decomposition of this compound 2,2-dioxide (DTD) and the electrolytes in which it is used has been investigated to identify the resulting chemical species. A key finding is that the presence of DTD in an electrolyte significantly inhibits the formation of certain undesirable decomposition products. acs.orgresearchgate.net
In DTD-free carbonate-based electrolytes, particularly in contact with reactive alkali metals like potassium, significant formation of electrolyte-soluble oligocarbonates has been identified through methods like gas chromatography–mass spectrometry (GC-MS). acs.orgresearchgate.netresearchgate.net These oligocarbonates can be oxidized on the positive electrode, contributing to irreversible capacity loss. acs.orgresearchgate.net The addition of DTD to the electrolyte effectively suppresses the formation of these oligocarbonates. acs.orgresearchgate.netnih.gov
The decomposition of DTD itself contributes to the formation of sulfate-enriched interfacial films. evitachem.com While detailed analysis of all DTD-specific fragments is a subject of ongoing research, its decomposition is known to yield sulfate-containing species that are incorporated into the SEI and CEI. evitachem.comacs.org For example, in studies with related fluorinated dioxathiolane derivatives, decomposition products were identified as including inorganic species like LiF and LiₓSOy, alongside polycarbonates. vulcanchem.com
Table 1: Identified Decomposition Products in Electrolyte Systems
| Product Type | Identification Context | Effect of DTD Additive | Reference |
|---|---|---|---|
| Oligocarbonates | Formed from the decomposition of carbonate electrolytes (e.g., EC:DEC) in contact with K-metal. | Formation is significantly suppressed. | acs.orgresearchgate.netnih.govresearchgate.net |
| Sulfates / Sulfate-containing species | Formed from the decomposition of DTD itself. | Contribute to the formation of a stable, sulfate-enriched SEI. | evitachem.comacs.org |
| Polycarbonates | Observed as a component of the cathode-electrolyte interphase (CEI) upon decomposition. | Contributes to the protective film. | vulcanchem.com |
| Lithium Sulfate (LiₓSOy) | Identified as a component of the CEI in systems with fluorinated dioxathiolane derivatives. | Component of the protective inorganic film. | vulcanchem.com |
Advanced Spectroscopic and Structural Elucidation of 1,3,2 Dioxathiolane Compounds
X-ray Crystallography for Structural and Stereochemical Assignment
X-ray crystallography is an indispensable technique for the definitive determination of the three-dimensional structure of 1,3,2-dioxathiolane compounds in the solid state. nih.govanton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms and thus the complete molecular architecture. nih.gov This method is crucial for unambiguous stereochemical assignments, especially in chiral derivatives.
Determination of Ring Conformation (e.g., half-chair, envelope)
The five-membered this compound ring is not planar and adopts puckered conformations to minimize ring strain. X-ray crystallographic data for analogous dioxathiolane derivatives confirm a puckered ring geometry. vulcanchem.com These conformations are typically described as either a "half-chair," where one atom is out of the plane of the other four, or an "envelope," where one atom is out of the plane formed by the other four, which are coplanar. The specific conformation adopted is influenced by the nature and position of substituents on the ring. For instance, computational studies on this compound 2,2-dioxide suggest a puckered ring geometry to accommodate the strain imposed by the sulfone group. vulcanchem.com
Analysis of Bond Lengths and Angles Indicating Ring Strain
The internal bond angles of the this compound ring deviate from the ideal tetrahedral (109.5°) or trigonal planar (120°) angles, indicating the presence of significant ring strain. vulcanchem.comwikipedia.org This strain arises from a combination of angle strain, due to the geometric constraints of the small ring, and torsional strain from the eclipsing of substituent groups. wikipedia.org X-ray diffraction allows for the precise measurement of these bond lengths and angles. anton-paar.com For example, in small cycloalkanes like cyclopropane, the C-C-C bond angles are compressed to 60°, leading to high reactivity. wikipedia.org Similarly, the bond angles within the this compound ring are constrained, contributing to its chemical reactivity. Computational studies, often used to complement experimental X-ray data, can quantify this ring strain energy. vulcanchem.comsigmaaldrich.com
Table 1: Representative Bond Angle Deviations in Strained Ring Systems
| Compound | Ring Size | Ideal Angle (sp³) | Observed/Calculated Angle | Ring Strain (kcal/mol) |
| Cyclopropane | 3 | 109.5° | 60° | 29 |
| Cyclobutane | 4 | 109.5° | 90° (planar) | 26.3 |
| Cyclopentane (B165970) | 5 | 109.5° | ~108° (planar) | 7.4 |
| This compound derivative (analog) | 5 | 109.5° | Deviates from ideal | High reactivity indicated |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. hopto.org
Dynamic NMR for Conformational Exchange Processes
This compound rings and their derivatives are not static in solution but undergo rapid conformational exchange processes, such as ring-puckering. Dynamic NMR (DNMR) is a specialized technique used to study these time-dependent phenomena. hopto.orglibretexts.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. ox.ac.uk
At low temperatures, the conformational exchange is slow on the NMR timescale, and distinct signals for each conformer may be observed. ox.ac.uk As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. ox.ac.uk Above this temperature, in the fast exchange regime, a single sharp signal is observed. hopto.org Analysis of the lineshapes at different temperatures allows for the determination of the kinetic parameters of the conformational exchange, such as the activation energy. hopto.orgox.ac.uk This technique is crucial for understanding the flexibility and energetic landscape of the this compound ring system in solution.
Table 2: Principles of Dynamic NMR Spectroscopy
| Temperature Regime | Exchange Rate | Spectral Appearance | Information Gained |
| Low Temperature | Slow | Separate, sharp signals for each conformer | Population of each conformer, chemical shifts |
| Coalescence Temperature | Intermediate | Broad, merged signal | Rate constant of exchange |
| High Temperature | Fast | Single, sharp, averaged signal | Averaged chemical shifts |
This table is a generalized representation of DNMR principles. hopto.orgox.ac.uk
Multidimensional NMR for Complex Structure Elucidation
For complex this compound derivatives with multiple stereocenters or overlapping signals in one-dimensional (1D) NMR spectra, multidimensional NMR techniques are essential for complete structure elucidation. numberanalytics.comoxinst.com These experiments provide correlation information between different nuclei, allowing for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. numberanalytics.com
Common multidimensional NMR experiments include:
COSY (Correlation Spectroscopy): A homonuclear experiment that identifies scalar-coupled protons, typically over two to three bonds. This helps to establish proton-proton connectivity within the molecule. numberanalytics.comoxinst.com
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates protons directly to their attached carbons (or other heteronuclei like ¹⁵N). It is invaluable for assigning carbon signals based on their attached proton's chemical shift. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for piecing together the carbon skeleton and connecting different spin systems. numberanalytics.com
EXSY (Exchange Spectroscopy): A 2D experiment that is particularly useful for studying chemical exchange processes, including conformational changes, by showing cross-peaks between exchanging sites. libretexts.org
By combining the information from these and other multidimensional NMR experiments, a complete and unambiguous three-dimensional structure of complex this compound derivatives in solution can be determined. numberanalytics.comweebly.com
Fluorine-19 NMR for Trifluoromethylated Derivatives
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical tool for the characterization of organofluorine compounds, including trifluoromethylated derivatives of this compound. aiinmr.com The ¹⁹F nucleus possesses a spin of 1/2 and has a natural abundance of 100%, making it highly sensitive for NMR detection. aiinmr.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing detailed information about molecular structure. aiinmr.comdovepress.comlcms.cz
In the case of 4-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide, the ¹⁹F NMR spectrum exhibits a distinct signal for the trifluoromethyl (-CF₃) group. vulcanchem.com This signal is typically observed at approximately -60 ppm. vulcanchem.com The precise chemical shift can be influenced by factors such as solvent polarity and the presence of other functional groups. dovepress.com Generally, increased solvent polarity can lead to a deshielding effect, causing the chemical shift to move to a lower field. dovepress.com
The coupling between fluorine and other nuclei, such as protons (¹H) and carbon-13 (¹³C), provides further structural insights. aiinmr.comlcms.cz The magnitude of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can help determine the connectivity of atoms within the molecule. aiinmr.com The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for resolving signals from different fluorine-containing groups within a molecule. lcms.cz
Table 1: Representative ¹⁹F NMR Data for Trifluoromethylated Compounds
| Compound | Functional Group | Typical ¹⁹F Chemical Shift Range (ppm) | Reference |
| 4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide | -CF₃ | ~ -60 | vulcanchem.com |
| Trifluoromethylbenzene | -CF₃ | -63.2 | lcms.cz |
| Trifluoroacetic acid | -CF₃ | -76.2 | lcms.cz |
| Ethyl trifluoroacetate | -CF₃ | -75.8 | lcms.cz |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying functional groups and studying the conformational properties of this compound compounds.
Infrared spectroscopy of this compound 2,2-dioxide and its derivatives shows characteristic absorption bands. Strong stretching vibrations for the S=O groups in the sulfone are typically observed in the range of 1320–1150 cm⁻¹. vulcanchem.com For instance, in 4-methyl-1,3,2-dioxathiolane 2,2-dioxide, strong S=O stretches are found between 1150–1300 cm⁻¹. In studies involving this compound 2,2-dioxide (DTD) as an electrolyte additive, the formation of a surface layer on potassium metal was confirmed by the appearance of strong S=O stretching peaks around 1240 cm⁻¹ and 1030 cm⁻¹. acs.org Additionally, C-O stretching bands are also characteristic. For the related compound ethylene (B1197577) sulfite (B76179) (this compound 2-oxide), the IR spectrum is well-documented. nist.gov
Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying molecular structures in different states. Combined with computational methods like density functional theory (DFT), vibrational spectroscopy allows for detailed analysis of the conformational landscape of the dioxathiolane ring, which often adopts a puckered or envelope conformation due to ring strain. vulcanchem.comresearchgate.net
Table 2: Key Infrared Absorption Bands for this compound Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| 4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide | S=O | 1320–1150 | vulcanchem.com |
| 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | S=O | 1150–1300 | |
| This compound 2,2-dioxide (on K metal) | S=O | ~1240, ~1030 | acs.org |
| This compound 2,2-dioxide (on K metal) | Alkyl carbonate C=O | ~1675, ~1320 | acs.org |
| This compound 2,2-dioxide (on K metal) | Potassium carbonate C-O | ~1440 | acs.org |
Mass Spectrometry for Fragmentation Pattern Analysis and Decomposition Product Identification
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound compounds. It is also extensively used to identify decomposition products, particularly in the context of their application as electrolyte additives in batteries. acs.orgresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) has been employed to analyze the decomposition products of this compound 2,2-dioxide (DTD) in electrolyte solutions. acs.orgresearchgate.net These studies have shown that DTD can inhibit the formation of electrolyte-soluble oligocarbonates. acs.orgresearchgate.net The mass spectra of these oligocarbonates, such as diethyl pyrocarbonate and diethyl 2,5-dioxahexanedioate, have been identified in DTD-free electrolytes. acs.org
In situ techniques like on-line electrochemical mass spectrometry (OEMS) can provide real-time information on the electrochemical decomposition of these compounds at electrode surfaces. researchgate.net Mass spectral titration has also been utilized to quantitatively detect inactive lithium species formed during battery cycling with DTD-containing electrolytes. acs.org The fragmentation patterns observed in the mass spectra provide valuable clues about the stability of the dioxathiolane ring and the nature of its substituents. A GC-MS spectrum is available for this compound, 2,2-dioxide in the PubChem database. nih.gov
Surface-Sensitive Spectroscopic Techniques (e.g., XPS, FTIR) for Interfacial Film Analysis
Surface-sensitive spectroscopic techniques are indispensable for analyzing the solid electrolyte interphase (SEI) films formed by the decomposition of this compound compounds on electrode surfaces in batteries.
X-ray Photoelectron Spectroscopy (XPS) provides elemental and chemical state information about the top few nanometers of a surface. diva-portal.org In studies of battery electrodes cycled with DTD-containing electrolytes, XPS has been used to analyze the composition of the SEI. acs.org These analyses help in understanding how DTD contributes to the formation of a stable and protective passivation layer. researchgate.netdiva-portal.org
Fourier-Transform Infrared Spectroscopy (FTIR), particularly in attenuated total reflectance (ATR) mode, is another powerful tool for probing the chemical composition of surface films. acs.org FTIR studies on potassium metal electrodes have shown that in the presence of DTD, the surface layer is rich in sulfur-oxygen species, as indicated by strong S=O stretching bands, while the formation of carbonates is suppressed. acs.org These techniques, often used in conjunction, provide a comprehensive picture of the interfacial chemistry that governs the performance of batteries utilizing this compound-based additives.
Theoretical and Computational Investigations of 1,3,2 Dioxathiolane
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern quantum chemistry, used to investigate the electronic structure and energy of molecules. These calculations allow for a detailed exploration of the potential energy surface, revealing stable conformations, the energetic barriers between them, and the electronic properties that govern reactivity. While comprehensive studies on the parent 1,3,2-dioxathiolane are limited, extensive research on analogous five- and six-membered heterocyclic systems and the derivative this compound 2,2-dioxide provides a strong basis for understanding its theoretical chemistry.
The five-membered ring of this compound is not planar. Like other five-membered rings such as cyclopentane (B165970) or tetrahydrofuran, it adopts puckered conformations to relieve torsional strain. The two most likely stable conformers are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three.
DFT and ab initio calculations are employed to determine the precise geometries and relative energies of these conformers. By optimizing the molecular geometry, these methods can identify the lowest energy (most stable) conformation and the energy differences between various puckered forms. For instance, in related 1,3,2-dioxaphosphinanes, DFT calculations at the LC-BLYP/aug-cc-pVTZ level of theory have been used to determine the relative stability of axial and equatorial conformers and the transition states between them. chemmethod.comresearchgate.net Similar computational approaches would be essential to quantify the conformational landscape of this compound, predicting the most stable structure and the energy barriers to conformational inversion.
| Conformer | Point Group | Description | Predicted Relative Stability |
|---|---|---|---|
| Envelope | Cₛ | One atom is puckered out of the plane of the other four. | Likely a low-energy conformer. |
| Twist | C₂ | Two adjacent atoms are on opposite sides of a plane. | Often the global minimum for five-membered rings. |
Ring strain arises from deviations from ideal bond angles (angle strain) and eclipsing interactions between adjacent atoms (torsional strain). Five-membered rings typically possess moderate ring strain. Computational methods can quantify this strain energy by comparing the heat of formation of the cyclic molecule with that of a strain-free acyclic analogue through isodesmic reactions. osti.govmdpi.com
The ring strain in this compound influences its chemical reactivity, particularly in ring-opening reactions. A computational study by Petersen and Skancke specifically investigated the ring strain in this compound and its oxidized derivatives. sigmaaldrich.com For the closely related 1,3-dioxolane, ring strain has been shown to increase the energy barriers for certain isomerization reactions while the presence of heteroatoms weakens C-O bonds, promoting ring-opening pathways. nih.gov Similarly, the high ring strain in the derivative this compound 2,2-dioxide is a key factor in its susceptibility to ring-opening, which is crucial for its function in organic synthesis and as a battery electrolyte additive. It is predicted that the inherent strain in the this compound ring makes it a reactive intermediate, prone to reactions that can relieve this strain.
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the LUMO indicates the ability of a molecule to accept an electron. A lower LUMO energy suggests the molecule is a better electrophile and more susceptible to reduction.
DFT calculations are highly effective for determining the energies and spatial distributions of these orbitals. For the derivative this compound 2,2-dioxide, DFT studies have shown that it possesses a relatively low LUMO energy. researchgate.net This low-lying LUMO is central to its function as an electrolyte additive in lithium-ion batteries, as it allows the molecule to be easily reduced at the anode surface to form a stable solid electrolyte interphase (SEI) film. researchgate.net For the parent this compound, the LUMO is expected to be localized primarily on the sulfur atom and the antibonding σ* orbitals of the S-O bonds. The precise energy of the LUMO, calculable via DFT, would be a key predictor of its electrophilicity and susceptibility to nucleophilic attack or reduction.
| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| This compound 2,2-Dioxide | DFT | - | Low | - |
| 3-Bromo-2-hydroxypyridine (Gas Phase) | B3LYP/6-311++G(d,p) | -6.880 | -1.475 | 5.405 |
Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. pennylane.ai By mapping the potential energy surface, DFT can be used to model reaction pathways, such as cycloadditions, eliminations, or ring-opening reactions involving this compound.
For example, the thermal or photochemical decomposition of this compound would likely proceed through a series of intermediates and transition states. Quantum chemical calculations could elucidate this pathway, determining whether bond cleavage is concerted or stepwise and calculating the energy barrier for the rate-determining step. Such studies have been performed for the [3+2] cycloaddition reactions of various 1,3-dipoles, where DFT is used to distinguish between concerted and stepwise mechanisms and to predict regioselectivity. mdpi.com A similar approach for this compound could predict its reactivity with various reagents and under different conditions, providing insights that are difficult to obtain experimentally.
Molecular Dynamics Simulations for Solvation Structure and Interfacial Behavior
While quantum mechanics is ideal for studying the detailed electronic structure of single molecules or small ensembles, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. MD simulations can provide critical insights into the solvation of this compound and its behavior at interfaces, such as an electrode surface.
For the derivative this compound 2,2-dioxide (DTD), MD simulations have been instrumental in understanding its role in battery electrolytes. These simulations model the interactions between DTD, solvent molecules (like carbonates), and lithium ions. The results show that DTD molecules can modify the solvation shell of Li⁺ ions, which affects ion transport and the deposition process. Furthermore, MD simulations help to understand how DTD influences the structure and properties of the solid electrolyte interphase (SEI), a critical component for battery longevity and performance. Applying MD simulations to the parent this compound could similarly predict its solubility in various solvents, its diffusion characteristics, and its behavior at liquid-solid or liquid-vapor interfaces.
Quantum Chemical Simulations for Decomposition Mechanisms
Quantum chemical simulations are essential for unraveling the complex mechanisms of molecular decomposition. These calculations can map out the potential energy surface for fragmentation reactions, identifying the lowest-energy pathways and the structures of all intermediates and transition states.
The decomposition of this compound is expected to be a key aspect of its chemistry. By analogy with the related molecule dioxetane, decomposition might proceed through a biradical intermediate. hawaii.edunih.gov Theoretical studies on dioxetane show that the reaction begins with the cleavage of the weak O–O bond, forming a biradical, which then undergoes C–C bond cleavage to yield two formaldehyde (B43269) molecules. hawaii.edu
A similar quantum chemical investigation of this compound would likely explore the initial cleavage of one of the S-O bonds or the C-O bonds. The calculations would determine the activation energy for this initial step and map the subsequent reaction cascade, which could lead to the formation of species like sulfur monoxide (SO), ethylene (B1197577) oxide, or other fragmentation products. For the derivative this compound 2,2-dioxide, this reductive decomposition is the basis of its utility in forming a stable SEI layer in batteries. researchgate.net Understanding these fundamental decomposition pathways through simulation is crucial for predicting the stability and reaction products of this compound.
Synthesis and Reactivity of 1,3,2 Dioxathiolane Derivatives and Analogs
Synthesis of Substituted 1,3,2-Dioxathiolane Compounds (e.g., methyl, trifluoromethyl, dicyclohexyl)
The synthesis of substituted this compound derivatives, both the 2-oxides (cyclic sulfites) and 2,2-dioxides (cyclic sulfates), typically begins with corresponding diols or epoxides. The choice of starting material and reagents allows for the introduction of various substituents onto the dioxathiolane ring.
A prevalent method for creating these compounds involves reacting a 1,2-diol with thionyl chloride (SOCl₂) to form the cyclic sulfite (B76179) (this compound-2-oxide). researchgate.net This intermediate can then be oxidized, often using a ruthenium-catalyzed system, to yield the corresponding cyclic sulfate (B86663) (this compound-2,2-dioxide). researchgate.netscite.ai This two-step process is a versatile route for various derivatives.
Methyl-Substituted Derivatives: (4R)-4-Methyl-1,3,2-dioxathiolane-2,2-dioxide is synthesized for applications such as the preparation of stereoisomers of pharmaceutical compounds. chemicalbook.com The synthesis follows the general principle of cyclization of the corresponding chiral diol.
Trifluoromethyl-Substituted Derivatives: The synthesis of 4-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide highlights an alternative route using epoxides. One established method involves the reaction of 3,3,3-trifluoropropylene oxide with sulfur trioxide (SO₃) in an anhydrous solvent like dichloromethane (B109758). vulcanchem.com More recent advancements utilize continuous-flow microreactors to improve heat management and increase yield. vulcanchem.comrsc.org A two-step asymmetric synthesis has also been developed, starting with the catalytic asymmetric dihydroxylation of 3,3,3-trifluoropropene, followed by direct cyclic sulfate formation with sulfuryl chloride. researchgate.net This method provides access to enantiomerically pure chiral synthons. researchgate.net
Cyclohexyl-Substituted Derivatives: The synthesis of cyclohexyl-substituted dioxathiolanes, such as (4R)-4-cyclohexyl-1,3,2-dioxathiolane, 2,2-dioxide, follows the general synthetic strategy from the corresponding diol, in this case, (R)-1-cyclohexyl-1,2-ethanediol. epa.gov
The following table summarizes synthetic routes for these substituted derivatives.
| Substituent | Starting Material | Key Reagents | Product | Yield | Reference(s) |
| Trifluoromethyl | 3,3,3-Trifluoropropylene oxide | Sulfur trioxide (SO₃) | 4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide | ~70% | vulcanchem.com |
| Trifluoromethyl | 3,3,3-Trifluoropropylene oxide | SO₃, Catalyst | 4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide | 92.22% | vulcanchem.com |
| General (from diol) | 1,2-Diol | 1. Thionyl chloride (SOCl₂) 2. RuCl₃, NaIO₄ | Substituted this compound 2,2-dioxide | High Yield | researchgate.netresearchgate.net |
Structure-Reactivity Relationship Studies of Functionalized Derivatives
The reactivity of this compound derivatives is intrinsically linked to their molecular structure. The five-membered ring conformation and the oxidation state of the sulfur atom are primary determinants of their chemical behavior.
Cyclic sulfates, the 2,2-dioxide derivatives, are notably reactive electrophiles. This heightened reactivity stems from significant ring strain and the powerful electron-withdrawing nature of the sulfone group integrated into the dioxolane ring. vulcanchem.comevitachem.com This structure makes the ring highly susceptible to nucleophilic attack, which typically results in ring-opening reactions. evitachem.com In many applications, they are considered synthetic equivalents of epoxides but with enhanced reactivity.
The introduction of functional groups or substituents onto the carbon backbone of the ring further modulates this reactivity.
Electron-Withdrawing Groups: Substituents like the trifluoromethyl (-CF₃) group increase the electrophilicity of the ring carbons. This effect enhances the molecule's susceptibility to nucleophilic attack, making compounds like 4-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide particularly reactive. vulcanchem.com
Steric Effects: The regioselectivity of nucleophilic attack is sensitive to steric hindrance. Studies on various cyclic sulfates have shown that nucleophiles preferentially attack the less sterically hindered carbon atom of the ring. acs.org This steric direction allows for controlled, regiospecific reactions, which is a valuable feature in complex organic synthesis. acs.org
Computational studies and X-ray crystallography of analogous compounds confirm a puckered, non-planar ring geometry. vulcanchem.com This strained conformation contributes to the thermodynamic driving force for ring-opening reactions, as the release of this strain is energetically favorable. researchgate.net Nucleophilic attack can occur at either a ring carbon or the sulfur atom. For cyclic sulfites, attack at the sulfur atom is a competing pathway, whereas for cyclic sulfates, the reaction overwhelmingly proceeds via attack at a carbon atom unless it is severely sterically hindered. researchgate.net
| Derivative Type | Key Structural Feature | Consequence on Reactivity |
| Cyclic Sulfates (2,2-dioxides) | High ring strain; Electrophilic sulfone group | Highly reactive towards nucleophiles; Prone to ring-opening reactions. evitachem.com |
| Trifluoromethyl-Substituted | Strong electron-withdrawing -CF₃ group | Increased electrophilicity of ring carbons, enhancing reactivity. vulcanchem.com |
| Sterically Hindered Derivatives | Bulky substituents near a reaction site | Directs nucleophilic attack to the less hindered carbon, allowing regiocontrol. acs.org |
Comparative Studies with Related Cyclic Sulfates and Sulfites
The chemical behavior of 1,3,2-dioxathiolanes is often contextualized by comparing them with other reactive intermediates, particularly related cyclic sulfates/sulfites and epoxides.
Comparison with Epoxides: this compound-2-oxides (cyclic sulfites) and 2,2-dioxides (cyclic sulfates) are frequently regarded as synthetic equivalents of epoxides. researchgate.netscispace.com They share the ability to protect adjacent functional groups while activating the ring carbons for nucleophilic attack. However, a significant distinction is their reactivity; cyclic sulfites and sulfates are generally more reactive toward a wide range of nucleophiles than their epoxide counterparts. researchgate.netresearchgate.net This superior reactivity allows for reactions to proceed under milder conditions. researchgate.net
Comparison between Cyclic Sulfites and Cyclic Sulfates: While both are reactive, cyclic sulfites and sulfates exhibit different reaction pathways with nucleophiles.
In cyclic sulfites , nucleophilic attack can occur at either a carbon atom (leading to substitution and ring-opening) or at the sulfur atom. The latter pathway competes with substitution at carbon. researchgate.net
In cyclic sulfates , the competing reaction at the sulfur atom is much less common. Nucleophilic attack occurs almost exclusively at the carbon centers, unless the carbon is subject to severe steric hindrance. researchgate.net
Comparison with Acyclic and Larger-Ring Sulfates: The cyclic nature of this compound 2,2-dioxide imparts enhanced reactivity compared to acyclic sulfates. researchgate.net This is largely attributed to the ring strain inherent in the five-membered structure, which is released upon ring-opening. Comparative solvolysis studies have shown that ethylene (B1197577) sulfate (a five-membered ring) undergoes hydrolysis significantly faster than trimethylene sulfate (a six-membered ring), which in turn is faster than dimethyl sulfate (acyclic). researchgate.net This demonstrates a clear relationship between ring size, ring strain, and reactivity. researchgate.netresearchgate.net
| Compound Class | Reactivity Level | Primary Site of Nucleophilic Attack | Key Distinctions | Reference(s) |
| Epoxides | Moderate | Carbon | Less reactive than cyclic sulfates/sulfites. | researchgate.netresearchgate.net |
| Cyclic Sulfites (e.g., this compound-2-oxide) | High | Carbon or Sulfur | Competing attack at the sulfur atom is possible. | researchgate.net |
| Cyclic Sulfates (e.g., this compound-2,2-dioxide) | Very High | Carbon | More reactive than epoxides and acyclic sulfates; attack at sulfur is rare. researchgate.netresearchgate.net | |
| Acyclic Sulfates (e.g., Dimethyl Sulfate) | Lower | Carbon | Lacks the ring strain that enhances reactivity in cyclic analogs. | researchgate.netresearchgate.net |
Advanced Applications of 1,3,2 Dioxathiolane in Materials Science and Organic Synthesis
Role as Synthons and Reagents in Complex Organic Synthesis
1,3,2-Dioxathiolane and its oxidized forms, particularly the 2,2-dioxide, are highly valued in organic synthesis. rsc.orggoogle.com Their strained five-membered ring structure makes them effective alkylating agents and precursors for a variety of functional groups. sigmaaldrich.comsigmaaldrich.cn These cyclic sulfates are often considered superior to epoxides in terms of reactivity and selectivity in nucleophilic ring-opening reactions. unirioja.esresearchgate.net
Trifluoromethylation Reagent in Agrochemical and Industrial Synthesis
The introduction of a trifluoromethyl (-CF3) group can dramatically alter the biological and chemical properties of a molecule. tcichemicals.com A derivative of this compound, 4-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide, serves as a key reagent for introducing the trifluoromethyl group in the synthesis of agrochemicals and pharmaceuticals. vulcanchem.com The high reactivity of this compound is attributed to the significant ring strain imposed by the sulfone group. vulcanchem.com This reagent facilitates the incorporation of -CF3 moieties into various molecular scaffolds, a critical step in the development of new herbicides and antiviral agents. vulcanchem.com The synthesis of this trifluoromethylating agent itself has been optimized, with traditional batch synthesis involving the reaction of trifluoromethyl epoxides with sulfur trioxide. vulcanchem.com
It is important to distinguish this specific reagent from other trifluoromethylating agents like Togni reagents and trifluoromethylsulfonyl-pyridinium salt (TFSP), which operate through different mechanisms. tcichemicals.comwikipedia.orgorganic-chemistry.orgrsc.org
Precursor for Chiral Glycerolipid Synthesis
Chiral glycerolipids are fundamental components of cell membranes and are crucial in various biological processes. The synthesis of enantiomerically pure glycerolipids is a significant challenge in organic chemistry. This compound 2,2-dioxide has been utilized as a synthon in a novel synthetic route to produce chiral glycerolipid precursors. acs.orgacs.orgdntb.gov.ua This strategy allows for the preparation of complex molecules like 1-O-hexadecyl-3-O-(4'-methoxyphenyl)-sn-glycerol and its analogs. acs.org The use of cyclic sulfates derived from diols provides an efficient pathway for the stereospecific synthesis of these important biological molecules. preprints.org
Modification of Nucleoside Structures
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.gov Chemical modification of the sugar moiety of nucleosides is a common strategy to develop new therapeutic agents. mdpi.com While 1,3-oxathiolane (B1218472) nucleoside analogues, where a sulfur atom replaces a carbon in the ribose ring, are well-known antiviral drugs like Lamivudine, the use of this compound derivatives in this context is more as a reactive intermediate. beilstein-journals.orgbeilstein-journals.org Cyclic sulfates, including this compound 2,2-dioxide, can be used to activate vicinal diols present in carbohydrate precursors for nucleophilic substitution, facilitating the construction of modified nucleoside structures. rsc.org This approach allows for the introduction of various functional groups, leading to novel nucleoside analogues with potentially enhanced biological activity. researchgate.net
Synthesis of Sulfonate Surfactants
This compound 2,2-dioxide, also known as ethylene (B1197577) sulfate (B86663), is a key intermediate in the synthesis of sulfonate surfactants. sigmaaldrich.comsigmaaldrich.cn The ring-opening reaction of ethylene sulfate with various nucleophiles, such as alkoxides derived from phenolic lipids, leads to the formation of sulfate esters, which are precursors to anionic surfactants. google.com This method has been applied to phenolic lipids obtained from cashew nut-shell liquid to produce novel surfactant materials. google.com The reaction preserves any unsaturation present in the side chains of the phenolic lipids. google.com
Applications in Polymer Science
The utility of this compound extends into the realm of polymer science, where it can influence polymerization processes.
As a Stabilizer or Polymerization Inhibitor
Uncontrolled polymerization of reactive monomers can be a significant issue during storage, transport, and processing. wikipedia.org Polymerization inhibitors are added to prevent this unwanted self-polymerization. wikipedia.orgfujifilm.comfujifilm.com These inhibitors often function as radical scavengers. wikipedia.org While common inhibitors include compounds like hydroquinone (B1673460) and 4-methoxyphenol (B1676288) (MEHQ), certain sulfur-containing compounds can also play a role. wikipedia.orglongchangchemical.com Derivatives of this compound have been investigated for their potential to act as stabilizers or polymerization inhibitors. researchgate.net For instance, 4-propyl- vulcanchem.comrsc.orgevitachem.comdioxathiolane-2,2-dioxide has been studied as an electrolyte additive that can form a stable interface on electrodes, which can be seen as a form of surface polymerization control. researchgate.net The ability of these compounds to react with radical species can help in preventing premature and uncontrolled polymer chain growth.
As a Monomer for Ring-Opening Polymerization
While this compound 2,2-dioxide is primarily recognized for its role as an electrolyte additive, its cyclic structure lends itself to ring-opening reactions. For instance, methanol (B129727) can open the ring to form methyl sulfated ethylene glycol. This reactivity suggests its potential as a monomer in ring-opening polymerization to create polymers with sulfate functionalities, although this application is less common than its use in battery electrolytes. The focus of current research remains heavily on its electrochemical applications rather than polymerization.
Catalytic Roles: Ligands for Transition Metal Catalysts or Oxidizing Agents in Organic Synthesis
The derivatives of this compound have shown utility in the realm of catalysis. Specifically, 4-methyl-1,3,2-dioxathiolane 2,2-dioxide and its (4R)-enantiomer are noted for their potential to serve as ligands for transition metal catalysts. chembk.com These compounds can also function as oxidizing agents in various organic synthesis reactions. chembk.com For example, 4,5-diphenyl-1,3,2-dioxathiolane-2-oxide is utilized as a mild oxidizing agent. lookchem.com Furthermore, a copper metal-organic hydrogel has been effectively used as a heterogeneous catalyst for the reaction between sulfur dioxide and epoxides, yielding cyclic this compound-2-oxides. researchgate.net
Electrochemical Mechanisms and Interfacial Chemistry in Battery Technology
The most significant and extensively studied application of this compound 2,2-dioxide (DTD) is as an electrolyte additive in lithium-ion batteries (LIBs) and other battery systems like potassium-ion and sodium-ion batteries. evitachem.cominnospk.com Its primary function is to enhance battery performance, stability, and longevity through several key electrochemical mechanisms. innospk.comacs.orgacs.org
Enhancement of Solid Electrolyte Interphase (SEI) Formation and Stability
DTD is a highly effective film-forming agent that contributes to the creation of a stable and ionically conductive solid electrolyte interphase (SEI) on the surface of the battery's anode. evitachem.cominnospk.comresearchgate.net This protective layer is crucial for preventing undesirable side reactions between the electrode and the electrolyte. innospk.com
Research has shown that the addition of DTD can significantly reduce the initial capacity decline and decrease battery expansion at elevated temperatures. batterydesign.netsamaterials.com For instance, in propylene (B89431) carbonate-based electrolytes, the addition of DTD increased the first cycle efficiency from 58.2% to 90.5%. researchgate.net The resulting SEI is composed of decomposition products like lithium sulfite (B76179) (Li₂SO₃) and lithium alkyl sulfonates (ROSO₂Li), which create a more compact and stable interphase. nih.gov
| Effect of DTD on SEI Formation | Observation | Reference |
| SEI Composition | Enriched with Li₂SO₄ and other sulfate reduction products. | nih.gov |
| SEI Properties | Thinner, more uniform, and stable. | researchgate.netresearchgate.netnih.gov |
| Electrochemical Impact | Prevents PC co-intercalation and graphite (B72142) exfoliation. | researchgate.net |
| Performance Enhancement | Increases first cycle efficiency and reduces capacity loss. | batterydesign.netresearchgate.net |
Suppression of Dendrite Growth and Improvement of Interfacial Compatibility
A major challenge in the development of high-energy-density lithium metal batteries is the growth of lithium dendrites, which can lead to short circuits and safety hazards. acs.org The use of DTD as an electrolyte additive has been shown to effectively suppress the growth of these dendrites. acs.org
The formation of a stable and uniform SEI, combined with the modified Li-ion solvation structure, leads to a significant improvement in the deposition morphology of lithium. acs.org This results in smoother, more compact lithium deposition and reduces the formation of "dead lithium," which is electrically isolated and contributes to capacity fade. acs.org Consequently, the interfacial compatibility between the lithium metal anode and the electrolyte is greatly enhanced. acs.org Studies have demonstrated that the addition of 5.0 wt% DTD to a carbonate electrolyte improved the average Coulombic efficiency of Li||Cu half-cells from 71.0% over 60 cycles to 95.8% over 275 cycles. acs.org
Role in High-Voltage Cathode/Anode Performance
DTD and its derivatives also play a crucial role in improving the performance of high-voltage cathodes. mdpi.com High-voltage operation often leads to rapid capacity fading due to severe electrolyte decomposition at the cathode surface. researchgate.net Additives like [4,4′-bi(this compound)] 2,2′-dioxide (BDTD), a modified version of DTD, preferentially oxidize on the cathode surface before the electrolyte solvents. mdpi.comresearchgate.net This forms a stable protective film, known as the cathode-electrolyte interphase (CEI), which prevents the continuous decomposition of the electrolyte at high voltages. researchgate.net
Application in Lithium-ion, Sodium-ion, and Potassium-ion Batteries
The mechanism of DTD involves its preferential reduction or oxidation on the electrode surface during the initial charging cycles. researchgate.netresearchgate.netdiva-portal.org This process forms a thin, uniform, and ionically conductive SEI layer enriched with sulfate species. researchgate.netnih.govacs.org This DTD-derived SEI layer effectively passivates the electrode surface, preventing continuous electrolyte decomposition, minimizing the growth of dendrites in metal batteries, and accommodating the volume changes of certain anode materials, such as graphite and silicon. researchgate.netacs.orgacs.org
Detailed Research Findings
Lithium-ion Batteries (LIBs):
In LIBs, DTD is a versatile additive used to improve the performance of various electrode chemistries. For silicon/graphite composite anodes, which are promising for their high capacity, DTD helps form a thin and stable SEI, improving Li-storage performance. researchgate.net In lithium-metal batteries (LMBs), DTD acts as a bifunctional additive. It modifies the Li-ion solvation structure and optimizes the SEI composition, which lowers the energy barrier for lithium deposition and reduces the formation of "dead Li". acs.org This effectively suppresses the growth of lithium dendrites, a major safety concern. acs.org Research has demonstrated that adding 5.0 wt% DTD to a carbonate electrolyte improved the average coulombic efficiency (CE) of Li||Cu half-cells from 71.0% over 60 cycles to 95.8% over 275 cycles. acs.org
DTD is also effective in high-voltage applications. For high-voltage LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) cathodes, DTD is preferentially oxidized on the cathode surface, forming a protective film that prevents electrolyte decomposition at high potentials (e.g., 4.5 V). researchgate.net A modified version, [4,4′-bi(this compound)] 2,2′-dioxide (BDTD), has also been developed as a cathode additive, improving cycle retention to 91.6% in high-voltage cells. researchgate.netmdpi.com The combination of DTD with other additives like lithium difluorophosphate (DFP) has shown synergistic effects, significantly reducing charge transfer resistance and extending the lifespan of commercial graphite/LiFePO₄ pouch cells to over 2400 cycles at a 2C rate. researchgate.net
Interactive Data Table: Performance of this compound in Li-ion Batteries
| Battery System | Additive Concentration | Key Finding | Coulombic Efficiency (CE) | Capacity Retention | Source |
| Li | Cu Half-Cell | 5.0 wt% DTD | Suppressed Li dendrite growth, reduced "dead Li" formation. | Improved from 71.0% (60 cycles) to 95.8% (275 cycles). | |
| Li | NCM811 Full Cell | 5.0 wt% DTD | Significantly enhanced cycling stability. | - | |
| Graphite/LFP Pouch Cell | DTD + DFP | Reduced charge transfer resistance, stabilized SEI. | - | >2400 cycles at 2C rate. | researchgate.net |
| Li/NMC532 Half-Cell | BDTD | Formed stable film on high-voltage cathode. | - | Improved to 91.6% retention. | researchgate.netmdpi.com |
| Si/Graphite Anode | Optimized DTD amount | Formed thin, uniform, and stable SEI. | Improved performance. | Improved Li-storage performance. | researchgate.net |
Sodium-ion Batteries (SIBs):
The principles of using DTD as a film-forming additive extend to SIBs, where it helps improve the compatibility of electrolytes with anodes like hard carbon. sciepublish.comoaepublish.com Studies have shown that DTD promotes the formation of a uniform and stable SEI on the anode, which reduces electrolyte decomposition and capacity fade, thereby improving cycling stability. researchgate.net In a Na(Ni₀.₄Mn₀.₄Cu₀.₁Ti₀.₁)₀.₉₉₉La₀.₀₀₁O₂/Hard Carbon full cell, the addition of 2 wt% DTD to the baseline electrolyte increased the capacity retention from 58.7% to 79.4%. sciepublish.com
DTD also shows promise in developing safer, non-flammable electrolytes for SIBs. In electrolytes based on triethyl phosphate (B84403) (TEP), a non-flammable solvent, DTD has been investigated alongside other additives. researchgate.netdiva-portal.org It contributes to forming a sulfur-containing SEI on the negative electrode, which is crucial for long-term cycling stability. diva-portal.org Research on Na half-cells with NVPF cathodes showed that DTD can enhance the initial coulombic efficiency to 95.16% by forming a protective SEI that prevents side reactions. researchgate.netresearchgate.net
Interactive Data Table: Performance of this compound in Na-ion Batteries
| Battery System | Additive Concentration | Key Finding | Capacity Retention | Initial CE | Source |
| NMCT-La/HC Full Cell | 2 wt% DTD | Enhanced capacity retention. | Increased from 58.7% to 79.4%. | - | sciepublish.com |
| Na Half-Cell (NVPF Cathode) | DTD in DME-based electrolyte | Formed stable SEI on cathode, preventing side reactions. | - | 95.16% | researchgate.net |
| Prussian White/Hard Carbon Full Cell | DTD with other additives in TEP | Potentially beneficial for long-term cycling. | Showed potential for improvement. | - | diva-portal.org |
Potassium-ion Batteries (PIBs):
Graphite is a promising anode for PIBs, but its large volume expansion upon potassium intercalation often leads to the destruction of the SEI and poor cycling stability. nih.govacs.org DTD has proven to be a highly effective additive to address this challenge. Compared to other sulfur-containing additives like butylene sulfites and 1,3-propane sultone, DTD enables a higher reversible capacity and better cycling stability for graphite anodes. nih.govacs.org This is attributed to the formation of a thinner and sulfate-enriched SEI that is robust enough to withstand the volume changes. nih.govresearchgate.net
Research has shown that a trace amount of DTD (0.2 wt%) is sufficient to protect a graphite electrode for over 800 cycles at a 1C rate. nih.govacs.org However, excessive amounts of the additive can be detrimental, leading to continuous SEI growth and rapid capacity fading. nih.govacs.org In K-metal cells, DTD is also effective. The addition of 1 wt% DTD to a 0.8 M KPF₆/EC:DEC electrolyte significantly lowered the plating–stripping polarization to ~20 mV and improved the initial coulombic efficiency on a copper foil from 26% to 76%. acs.orgacs.org DTD achieves this by passivating the K-metal surface and suppressing the formation of soluble oligocarbonates that cause irreversible reactions at the cathode. acs.orgacs.org
Interactive Data Table: Performance of this compound in K-ion Batteries
| Battery System | Additive Concentration | Key Finding | Cycling Stability | Initial CE | Source |
| Graphite Anode | 0.2 wt% DTD | Formed a thin, robust, sulfate-enriched SEI. | Stable for over 800 cycles at 1C. | Higher reversible capacity. | nih.govacs.org |
| K | K Symmetric Cell | 1 wt% DTD | Lowered plating-stripping polarization. | Polarization of ~20 mV. | |
| K | Cu Cell | 1 wt% DTD | Improved reversibility of K plating-stripping. | - | |
| K | K₂Mn[Fe(CN)₆] Cell | 1 wt% DTD | Suppressed irreversible capacity by preventing oligocarbonate formation. | Good capacity retention (>97% over 25 cycles). |
Future Research Directions and Emerging Trends
Development of Novel and Greener Synthetic Routes
The traditional synthesis of 1,3,2-dioxathiolane 2,2-dioxide (also known as ethylene (B1197577) sulfate (B86663) or DTD) and its derivatives often involves reagents like sulfur trioxide or sulfuryl chloride, which pose handling challenges and can generate hazardous byproducts. vulcanchem.comresearchgate.net Consequently, a significant research thrust is focused on developing more environmentally benign and efficient synthetic protocols.
A promising green alternative is the hydrogen peroxide/TS-1 (titanium silicalite-1) oxidation method. figshare.com However, this approach has been hampered by long reaction times and issues with catalyst deactivation. figshare.com To overcome these limitations, recent advancements have centered on the use of continuous-flow microreactors. rsc.orgfigshare.com These systems offer superior heat and mass transfer, leading to significantly improved yields and shorter reaction times. figshare.com For instance, a 2024 study demonstrated a continuous-flow synthesis of DTD with a remarkable 92.22% yield by optimizing parameters such as temperature, residence time, and catalyst concentration in a microchannel reactor. rsc.orgvulcanchem.com
Future research in this area will likely focus on:
Catalyst Development: Designing more robust and recyclable catalysts to improve the efficiency of hydrogen peroxide-based oxidation.
Solvent Optimization: Exploring greener solvents, such as cyclopentyl methyl ether, to replace halogenated solvents commonly used in traditional methods.
Flow Chemistry Advancement: Further development of microreactor technology for scalable and safe production of 1,3,2-dioxathiolanes. rsc.orgacs.org
Exploration of New Reactivity and Transformation Pathways
The inherent ring strain and the presence of the electrophilic sulfur atom in this compound 2,2-dioxides make them highly reactive molecules, susceptible to a variety of transformations. vulcanchem.comvulcanchem.com While their role as alkylating agents and precursors for sulfate-containing molecules is well-established, researchers are continually exploring new reactivity patterns.
One area of active investigation is their use as dielectrophiles. For example, this compound 2,2-dioxide has been shown to react with aza-allyl anions in a ring-opening and subsequent cyclization sequence to form imidazolidinium salts, which are precursors to N-heterocyclic carbenes (NHCs). nih.gov This showcases their potential in constructing complex heterocyclic frameworks. nih.gov
Future research directions in this domain include:
Asymmetric Transformations: Developing chiral catalysts to control the stereochemical outcome of ring-opening reactions, leading to the synthesis of enantiomerically pure compounds.
Polymerization Reactions: Investigating the ring-opening polymerization of 1,3,2-dioxathiolanes to create novel sulfur-containing polymers with unique properties.
Reactions with Novel Nucleophiles: Exploring reactions with a wider range of nucleophiles to synthesize diverse functionalized molecules.
Advanced Characterization Techniques for In-Situ/Operando Studies
Understanding the reaction mechanisms and the dynamic behavior of 1,3,2-dioxathiolanes, particularly in complex environments like battery electrolytes, requires sophisticated analytical techniques. diva-portal.org While standard methods like NMR and IR spectroscopy provide valuable structural information, there is a growing need for in-situ and operando techniques to probe reactions as they occur.
Operando spectroscopy is emerging as a powerful tool to study the formation of the solid electrolyte interphase (SEI) layer in lithium-ion batteries, where this compound derivatives are often used as additives. vulcanchem.comdiva-portal.org These studies provide real-time insights into the decomposition of the additive and the chemical composition of the resulting SEI layer. diva-portal.orgresearchgate.net For instance, operando analysis has revealed that this compound 2,2-dioxide reduces at approximately 1.4 V vs. Li+/Li to form a relatively thick SEI composed of gaseous and solid products. diva-portal.org
Future advancements in characterization will likely involve:
Combined Techniques: Integrating multiple analytical methods, such as in-situ atomic force microscopy (AFM) with Raman spectroscopy, to obtain a comprehensive understanding of interfacial processes.
High-Resolution Imaging: Utilizing advanced microscopy techniques like cryo-electron microscopy (cryo-EM) to visualize the structure of the SEI layer at the atomic level. researchgate.net
Synchrotron-Based Methods: Employing techniques like X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) to probe the electronic structure and chemical states of the sulfur and other elements during reactions. oaepublish.com
Computational Design and Prediction of Novel this compound Analogs with Tailored Properties
Computational chemistry and molecular modeling are playing an increasingly important role in the design of new this compound analogs with specific, tailored properties. vulcanchem.com Density functional theory (DFT) calculations, for example, are used to predict the reactivity, stability, and electronic properties of these compounds. researchgate.net This allows researchers to screen virtual libraries of potential candidates before embarking on time-consuming and resource-intensive experimental synthesis.
Future research in this area will focus on:
Machine Learning Models: Developing more sophisticated machine learning algorithms to predict the properties and performance of this compound analogs with higher accuracy.
Multiscale Modeling: Employing multiscale modeling approaches to bridge the gap between molecular-level properties and macroscopic performance, particularly in the context of battery applications.
De Novo Design: Utilizing advanced computational methods for the de novo design of entirely new this compound-based molecules with desired functionalities. nih.gov
Expanding Applications in Advanced Materials Beyond Current Scope
The primary application of 1,3,2-dioxathiolanes to date has been as electrolyte additives in lithium-ion and other battery systems. archivemarketresearch.comsamaterials.com However, their unique chemical properties make them attractive candidates for a broader range of advanced materials.
Researchers are beginning to explore their use in:
Polymer Chemistry: As monomers for the synthesis of novel sulfur-containing polymers with potential applications in areas such as high refractive index materials, self-healing polymers, and membranes for gas separation.
Pharmaceutical Synthesis: As intermediates in the synthesis of complex, biologically active molecules. archivemarketresearch.comsamaterials.com Their ability to introduce sulfate functionalities can be valuable in drug discovery.
Surfactant Technology: As precursors for the synthesis of specialized surfactants with unique properties. samaterials.com
The table below summarizes some of the key research findings related to the future directions of this compound chemistry.
| Research Area | Key Finding | Reference |
| Greener Synthesis | Continuous-flow microreactors can achieve a 92.22% yield for DTD synthesis. | rsc.orgvulcanchem.com |
| New Reactivity | This compound 2,2-dioxide can act as a dielectrophile to form imidazolidinium salts. | nih.gov |
| Advanced Characterization | Operando studies show DTD reduces at 1.4 V vs. Li+/Li to form a thick SEI. | diva-portal.org |
| Computational Design | AI-driven tools can predict feasible synthetic routes for new derivatives. | |
| Expanded Applications | Used as intermediates in the synthesis of pharmaceuticals and as precursors for surfactants. | archivemarketresearch.comsamaterials.com |
As research continues to unfold, the versatility of 1,3,2-dioxathiolanes is expected to lead to even more innovative applications in materials science, organic synthesis, and beyond.
Q & A
Basic: What are the recommended synthetic routes for 1,3,2-Dioxathiolane 2-oxide, and how can reaction efficiency be optimized?
Methodological Answer:
The compound is typically synthesized via cyclization of ethylene glycol with sulfur-containing reagents. For example, Hammer et al. (2003) reported the reaction of ethylene glycol with thionyl chloride (SOCl₂) under anhydrous conditions, yielding this compound 2-oxide . Optimization involves controlling stoichiometry (1:1 molar ratio of glycol to SOCl₂), maintaining temperatures below 40°C to minimize side reactions, and using inert gas purging to exclude moisture. Purity (>98%) is confirmed via GC analysis .
Basic: How should researchers characterize the purity and structural integrity of this compound derivatives?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : The H NMR spectrum of this compound 2-oxide shows distinct proton signals at δ 4.2–4.5 ppm (O–CH₂–O) and δ 3.8–4.0 ppm (S–O–CH₂) .
- Mass Spectrometry : Electron ionization (EI-MS) reveals a molecular ion peak at m/z 108 for the 2-oxide derivative (C₂H₄O₃S) .
- Gas Chromatography (GC) : Retention time comparison against certified standards ensures purity .
Advanced: How do methyl substitutions (e.g., 4,5-dimethyl derivatives) alter the reactivity of this compound 2,2-dioxide?
Methodological Answer:
Methyl groups at the 4,5-positions increase steric hindrance, reducing nucleophilic attack rates. For instance, 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide exhibits 30% slower hydrolysis compared to the unsubstituted analog due to restricted access to the electrophilic sulfur center . Reactivity trends are quantified via kinetic studies (e.g., UV-Vis monitoring of hydrolysis at λ = 260 nm) . Researchers should also use DFT calculations to model steric and electronic effects .
Advanced: What experimental precautions are critical for handling this compound 2,2-dioxide due to its instability?
Methodological Answer:
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .
- Handling : Use glove boxes for air-sensitive reactions. Avoid contact with transition metals (e.g., Fe, Cu), which catalyze decomposition .
- Decomposition Monitoring : Track via FT-IR (disappearance of S=O stretches at 1180–1250 cm⁻¹) and DSC (exothermic peaks above 95°C indicate instability) .
Advanced: How can conflicting spectroscopic data (e.g., molecular weight discrepancies) between sources be resolved?
Methodological Answer:
Discrepancies often arise from derivatives (e.g., 2-oxide vs. 2,2-dioxide). For example:
- This compound 2-oxide : MW = 108.12 g/mol (C₂H₄O₃S) .
- This compound 2,2-dioxide : MW = 124.11 g/mol (C₂H₄O₄S) .
Cross-validate using high-resolution MS and elemental analysis. For ambiguous cases, refer to NIST spectral libraries or replicate synthesis protocols from peer-reviewed studies .
Basic: What are the primary applications of this compound derivatives in electrochemical research?
Methodological Answer:
These compounds act as electrolyte additives in lithium-ion batteries. Ethylene sulfate (2,2-dioxide) enhances solid-electrolyte interphase (SEI) stability by forming Li₂SO₄ during reduction, improving cycle life. Researchers evaluate performance via cyclic voltammetry (scan rates: 0.1–1 mV/s) and impedance spectroscopy (frequency range: 100 kHz–10 mHz) .
Advanced: What strategies mitigate toxicity risks during in vitro studies with this compound derivatives?
Methodological Answer:
- Exposure Control : Use fume hoods and PPE (N95 masks, nitrile gloves) .
- Toxicity Screening : Conduct MTT assays on cell lines (e.g., HEK293) at concentrations ≤10 μM. LC₅₀ values for 2,2-dioxide derivatives range from 50–100 μM .
- Waste Disposal : Neutralize with 10% NaOH before disposal to hydrolyze sulfur-containing byproducts .
Advanced: How does solvent choice impact the stability of this compound in synthetic reactions?
Methodological Answer:
Polar aprotic solvents (e.g., THF, DMF) stabilize the compound by reducing nucleophilic attack. In contrast, protic solvents (e.g., water, alcohols) accelerate hydrolysis. For example, the half-life of this compound 2-oxide in DMF is >24 hours vs. <1 hour in methanol . Solvent effects are quantified via kinetic studies using C NMR to track degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
